molecular formula C5H8FN3O3S B2435143 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2137900-63-9

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2435143
CAS No.: 2137900-63-9
M. Wt: 209.2
InChI Key: QSPCKLVUQOIILW-UHFFFAOYSA-N
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Description

The compound “5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been used to prepare unsymmetrical sulfamides and was then applied to synthesize polysulfamides .


Molecular Structure Analysis

The compound likely contains a 1,2,4-triazole ring, which is a ring structure consisting of three nitrogen atoms and two carbon atoms, with the nitrogen atoms in non-consecutive positions .


Chemical Reactions Analysis

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) is a deoxofluorinating agent that is more thermally stable than DAST (diethylamino)sulfur trifluoride . It is effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to the corresponding gem-difluorides, and carboxylic acids to the trifluoromethyl derivatives .

Scientific Research Applications

Functionalization and Synthesis Applications

  • Functionalization of 1,2,3-Triazole : 5-substituted 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazoles were prepared via lithiation reactions, followed by electrophile addition. This demonstrates the utility in generating various substituted triazoles, which can be deprotected to yield 4-substituted 1H-1,2,3-triazoles (Holzer & Ruso, 1992).

  • Cycloaddition Reactions for Core Construction : A (3+2) cycloaddition reaction using substituted vinyl sulfonyl fluorides created pyrazole or triazole cores via Michael addition and SO2 gas elimination, showing the compound's role in creating heterocyclic cores (Kumara Swamy et al., 2022).

  • Synthesis of Functionalized Isoxazoles : 1-Bromoethene-1-sulfonyl fluoride, a related compound, was used for regioselective synthesis of 5-sulfonylfluoro isoxazoles, highlighting the potential for synthesizing functionally diverse isoxazoles (Leng & Qin, 2018).

Chemical Modification and Reactions

  • Nucleophilic and Electrophilic Substitution : 2-Phenyltriazole 1-oxides, closely related to the target compound, were activated for both nucleophilic and electrophilic attack, showing diverse substitution possibilities in the triazole nucleus (Begtrup & Holm, 1981).

  • Synthesis of Weinreb Amides : Deoxo-Fluor reagent, a similar compound, has been used for transforming carboxylic acids to Weinreb amides, showing its role in synthesizing useful amide derivatives (Tunoori et al., 2000).

Electrosynthesis Applications

  • Organic Electrosynthesis : Fluoride ion-mediated electrosynthesis has been explored for various sulfur-containing compounds and heterocyclic compounds, demonstrating its use in complex organic synthesis processes (Fuchigami & Inagi, 2020).

Safety and Hazards

The safety data sheet for Bis(2-methoxyethyl)aminosulfur trifluoride indicates that it is highly flammable and toxic if swallowed. It may cause severe skin burns, eye damage, respiratory irritation, drowsiness, dizziness, and may damage the unborn child .

Properties

IUPAC Name

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3O3S/c1-12-3-2-4-7-5(9-8-4)13(6,10)11/h2-3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCKLVUQOIILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(=NN1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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